molecular formula C13H10Br2 B12829368 Bis(2-bromophenyl)methane CAS No. 108882-48-0

Bis(2-bromophenyl)methane

Cat. No.: B12829368
CAS No.: 108882-48-0
M. Wt: 326.03 g/mol
InChI Key: HNRCLMRGWPGLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-bromophenyl)methane is an organic compound characterized by the presence of two bromophenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-bromophenyl)methane typically involves the reaction of 2-bromobenzyl chloride with a suitable base. One common method is the use of a palladium-catalyzed coupling reaction. For instance, bis(2-bromophenyl)methanols can undergo a palladium-catalyzed synthesis to form fluorenones in the presence of palladium acetate (Pd(OAc)2) and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromophenyl)methane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), which facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Bis(2-bromophenyl)methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-bromophenyl)methane is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where the reactivity of bromine is advantageous.

Biological Activity

Bis(2-bromophenyl)methane (C13H10Br2) is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article synthesizes available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features two bromophenyl groups attached to a central methane carbon, contributing to its unique chemical properties. Its structure can be represented as follows:

Bis 2 bromophenyl methaneC6H4Br2CC6H4Br2\text{Bis 2 bromophenyl methane}\rightarrow \text{C}_6\text{H}_4\text{Br}_2-\text{C}-\text{C}_6\text{H}_4\text{Br}_2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer cell lines. Notably, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer types.

Anticancer Properties

  • Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects against tumor cells. For instance, it has shown an IC50 value of 8.7 μg/mL against BEL-7402 liver cancer cells, indicating potent anti-cancer activity .
  • Mechanism of Action :
    • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through several pathways:
      • Decreasing cell adhesion to the extracellular matrix (ECM), which is crucial for tumor cell migration and invasion.
      • Inhibiting the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion .
      • Down-regulating β1-integrin and focal adhesion kinase (FAK), leading to reduced survival signaling in cancer cells .
    • Flow Cytometry Analysis : Flow cytometry assays have shown that treatment with this compound increases early apoptotic cells from 25.68% to 87.47% at varying concentrations (2.5 μg/mL to 10 μg/mL) .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyCell LineIC50 ValueKey Findings
Study 1BEL-74028.7 μg/mLInduces apoptosis via ECM detachment and down-regulation of FAK signaling .
Study 2SW480 (colon cancer)10-20 μMInhibits proliferation and induces apoptosis through ER stress activation .
Study 3Panc28 (pancreatic cancer)Not specifiedReduces survivin expression, enhancing sensitivity to radiotherapy .

Safety and Toxicity

While this compound shows promising anticancer properties, safety profiles must be assessed rigorously. Current data on toxicity is limited; however, as with many brominated compounds, potential hazards may include endocrine disruption and environmental persistence.

Properties

CAS No.

108882-48-0

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)methyl]benzene

InChI

InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2

InChI Key

HNRCLMRGWPGLIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.